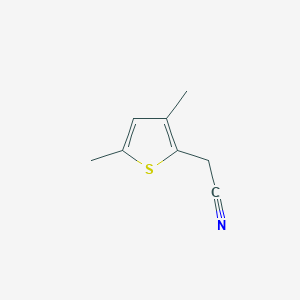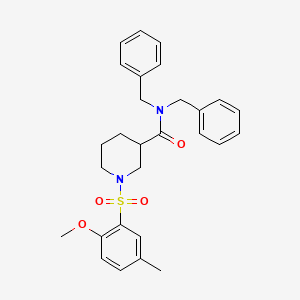
n-Dodecylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Dodecylcyclopentane is an organic compound with the molecular formula C₁₇H₃₄. It consists of a cyclopentane ring attached to a dodecyl (12-carbon) chain. This compound is part of the alkylcyclopentane family and is known for its stability and hydrophobic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Dodecylcyclopentane typically involves the alkylation of cyclopentane with a dodecyl halide (such as dodecyl bromide) in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent side reactions with water. The general reaction scheme is as follows:
Cyclopentane+Dodecyl BromideNaHthis compound+NaBr
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and high-purity reactants is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
n-Dodecylcyclopentane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions can be carried out using catalysts such as palladium on carbon to reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentanes.
Scientific Research Applications
n-Dodecylcyclopentane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the formulation of lubricants and surfactants
Mechanism of Action
The mechanism of action of n-Dodecylcyclopentane largely depends on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long alkyl chain allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
n-Decylcyclopentane: Similar structure but with a shorter alkyl chain.
n-Hexylcyclopentane: Even shorter alkyl chain, leading to different physical properties.
Cyclopentane: Lacks the long alkyl chain, making it less hydrophobic.
Uniqueness
n-Dodecylcyclopentane’s long alkyl chain provides unique hydrophobic properties, making it particularly useful in applications requiring strong non-polar interactions. Its stability and ability to integrate into lipid bilayers distinguish it from shorter-chain analogs .
Properties
CAS No. |
5634-30-0 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
dodecylcyclopentane |
InChI |
InChI=1S/C17H34/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h17H,2-16H2,1H3 |
InChI Key |
UFGYKQGTOYNLLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


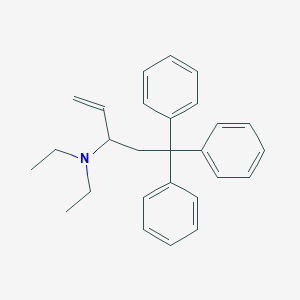
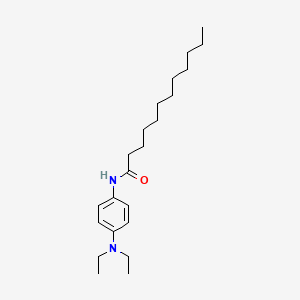
![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
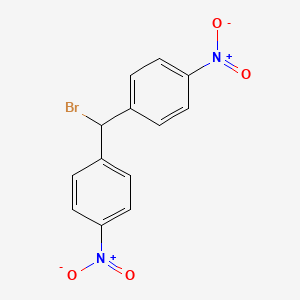

-lambda~5~-phosphane](/img/structure/B14729354.png)
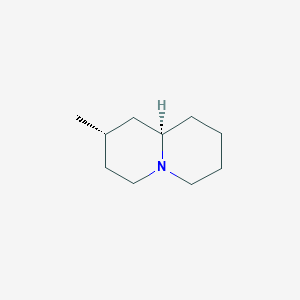

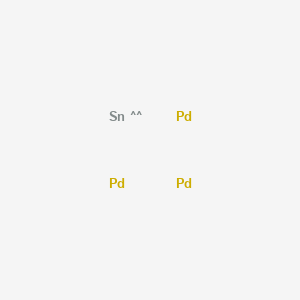
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

